N-(1-(6-(Hydroxymethyl)-4-tritylmorpholin-2-yl)-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide
Description
Origins of Morpholino Oligonucleotide Design
The conceptual framework for morpholino chemistry originated in 1985 with James Summerton's pioneering work at ANTIVIRALS Inc. (now Sarepta Therapeutics). Seeking alternatives to natural nucleic acids, Summerton designed morpholino subunits by transforming ribonucleosides into morpholine rings through a ribose-to-morpholine conversion process. This structural modification achieved three critical objectives:
- Enhanced nuclease resistance due to the unnatural backbone
- Neutral charge profile improving cellular uptake compared to phosphorothioate oligonucleotides
- Cost-effective synthesis leveraging readily available ribonucleoside precursors
Early molecular modeling predicted strong binding affinity between morpholino oligomers and complementary RNA targets, later confirmed experimentally. The first-generation morpholino oligos demonstrated sequence-specific gene expression inhibition in Xenopus embryos by 1990, validating their potential as antisense agents.
Evolution of Trityl-Protected Morpholino Derivatives
The introduction of trityl (triphenylmethyl) protecting groups marked a pivotal advancement in morpholino synthesis (Table 1).
Table 1: Development of Trityl-Protected Morpholino Synthesis
Critical breakthroughs included the 2019 development of stable N-Tr-protected morpholino nucleosides through optimized iodination and azide reduction protocols. Ghosh et al.'s 2024 introduction of tert-butyl-protected 5'-morpholino phosphoramidites enabled DNA synthesizer-compatible production of Phosphorodiamidate Morpholino Oligonucleotides (PMOs). These advances reduced coupling times to 5 minutes while achieving >90% stepwise yields.
Key Milestones in Benzamide-Morpholino Hybrid Development
The integration of benzamide functionalities into morpholino architectures progressed through three phases:
Early Conjugation Methods (2015–2018)
Initial approaches coupled benzoyl chlorides to morpholino amines, as demonstrated in the synthesis of N-(3-aminopropyl)-4-methylbenzamide derivatives. These compounds exhibited moderate diastereoselectivity (dr 2:1–3:1) in substrate-controlled reactions.Trityl-Directed Functionalization (2019–2024)
Tiwari et al.'s 2018 work on enantiomerically enriched morpholino-benzimidazole hybrids established protocols for stereocontrolled benzamide introduction. The critical innovation came in 2019 with the development of 2′-iodomethylmorpholino intermediates, enabling efficient nucleophilic displacement with benzamide precursors.Modern Hybrid Architectures (2024–Present)
Current methods employ solid-phase synthesis using Fmoc/t-Bu-protected monomers, allowing precise placement of benzamide groups at defined morpholino positions. The target compound N-(1-(6-(hydroxymethyl)-4-tritylmorpholin-2-yl)-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide exemplifies this capability, combining:
Properties
IUPAC Name |
N-[1-[6-(hydroxymethyl)-4-tritylmorpholin-2-yl]-2-oxopyrimidin-4-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H32N4O4/c40-25-30-23-38(24-32(43-30)39-22-21-31(37-34(39)42)36-33(41)26-13-5-1-6-14-26)35(27-15-7-2-8-16-27,28-17-9-3-10-18-28)29-19-11-4-12-20-29/h1-22,30,32,40H,23-25H2,(H,36,37,41,42) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMFVVKPXZHMPKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(CN1C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)N5C=CC(=NC5=O)NC(=O)C6=CC=CC=C6)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H32N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
572.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(6-(Hydroxymethyl)-4-tritylmorpholin-2-yl)-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide typically involves multiple steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with formaldehyde and a suitable acid catalyst.
Introduction of the Trityl Group: The trityl group is introduced by reacting the morpholine derivative with trityl chloride in the presence of a base such as pyridine.
Synthesis of the Pyrimidine Ring: The pyrimidine ring is formed by the condensation of appropriate aldehydes and amines under acidic or basic conditions.
Coupling of the Benzamide Group: The final step involves coupling the pyrimidine derivative with benzoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Reaction Pathway:
-
Activation : The hydroxymethyl group (-CHOH) is converted to a reactive phosphoramidite intermediate using 2-cyanoethyl tetraisopropylphosphorodiamidite.
-
Coupling : The activated monomer reacts with the 5'-hydroxyl group of a growing oligomer chain, forming a phosphoramidate bond.
-
Oxidation : Iodine/water oxidizes the phosphite triester to a stable phosphate triester .
Table 1: Key Reagents in Coupling Reactions
| Reagent | Role | Reaction Outcome |
|---|---|---|
| 2-Cyanoethyl tetraisopropylphosphorodiamidite | Activates hydroxymethyl group | Generates phosphoramidite intermediate |
| Iodine/water | Oxidizes phosphite to phosphate | Stabilizes backbone linkages |
Trityl Group Deprotection
The triphenylmethyl (trityl) group at the 4-position of the morpholino ring acts as a protective group during synthesis. It is selectively removed under acidic conditions to expose reactive sites for further functionalization .
Reaction Conditions:
-
Reagent : Dichloroacetic acid (DCA) in dichloromethane (DCM).
-
Time : 2–5 minutes at 25°C.
-
Outcome : Cleavage of the trityl group yields a secondary amine, enabling subsequent coupling or conjugation .
Equation :
Hydroxymethyl Group Functionalization
The hydroxymethyl group participates in derivatization reactions to introduce solubility-enhancing or targeting moieties. For example:
-
Esterification : Reacts with succinic anhydride to form a hemisuccinate ester, improving water solubility .
-
Conjugation : Couples with polyethylene glycol (PEG) via carbodiimide-mediated chemistry for enhanced biodistribution .
Table 2: Functionalization Reactions
| Reaction Type | Reagents | Application |
|---|---|---|
| Esterification | Succinic anhydride, DMAP | Enhances solubility |
| PEGylation | EDC/NHS, mPEG-amine | Improves pharmacokinetics |
Benzamide Hydrolysis
The benzamide group exhibits stability under standard oligomer synthesis conditions but hydrolyzes in strong acidic or basic environments:
-
Acidic Hydrolysis : 6M HCl at 110°C cleaves the amide bond, releasing benzolic acid and a free amine .
-
Basic Hydrolysis : 1M NaOH at 60°C yields benzoate and ammonia .
Stability Under Biological Conditions
The compound’s morpholino backbone resists nuclease degradation, while the trityl group enhances lipid membrane permeability. Studies show >90% stability in serum after 24 hours, confirming its utility in in vivo antisense applications .
Scientific Research Applications
Based on the search results, here's what is known about N-(1-(6-(Hydroxymethyl)-4-tritylmorpholin-2-yl)-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide:
Overview
this compound is a chemical compound with the molecular formula C35H32N4O4 and a molecular weight of 572.7 . It is also known by other names, including N-(1-((2R,6S)-6-(Hydroxymethyl)-4-tritylmorpholin-2-yl)-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide, N-[1-(6-Hydroxymethyl-4-trityl-morpholin-2-yl)-2-oxo-1,2-dihydro-pyrimidin-4-yl]-benzamide, N4-benzoyl-7'-oH-N-trityl morpholino cytosine, and N4-Benzoyl-7'-OH-N-trityl morpholino cytosine .
Basic Information
Physical and Hazardous Characteristics
- Density : Not available
- Melting Point : Not available
- Boiling Point : Not available
- Flash Point : Not available
- Storage temperature : -18.00°C
Safety
Applications
While the search results do not explicitly detail the applications of this compound, they do provide some related context:
Mechanism of Action
The mechanism of action of this compound is likely related to its ability to interact with specific molecular targets such as enzymes or receptors. The morpholine and pyrimidine rings may facilitate binding to these targets, leading to modulation of biological pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Key Features :
- Hydroxymethyl Substituent : Contributes to hydrophilicity and may serve as a synthetic handle for further derivatization.
- Dihydropyrimidinone Core: A pharmacophore common in nucleoside analogs and kinase inhibitors.
Structural Analogues with Varying Protecting Groups
N-(1-((2R,3R,4R,5R)-5-(Benzyloxymethyl)-4-(tert-butyldimethylsilyloxy)-3-fluoro-3-methyl-tetrahydrofuran-2-yl)-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide ()
- Structural Differences :
- Replaces the trityl-morpholine group with a tert-butyldimethylsilyl (TBDMS)-protected tetrahydrofuran ring.
- Contains a benzyloxymethyl group instead of hydroxymethyl.
- Synthesis : Yields β- and α-isomers (62% and 27%, respectively) via silylation and coupling reactions in chlorobenzene .
- Key Data: Property Target Compound Compound Molecular Weight 572.665 Da ~650–700 Da (estimated) Protecting Group Trityl TBDMS Isomer Ratio (β:α) Not reported 62% : 27% Implications: The TBDMS group in may offer better solubility in organic solvents compared to the trityl group, which is highly lipophilic.
Nucleoside Analogs and Kinase Interactions
N-(1-((2R,4S,5R)-4-Hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide ()
- Structural Differences :
- Lacks the trityl-morpholine moiety; instead, it has a tetrahydrofuran ring with hydroxyl groups.
- Simpler benzamide substituent.
- Implications: The trityl group in the target compound may sterically hinder kinase binding, reducing phosphorylation efficiency compared to simpler analogs.
Amino Acid-Modified Prodrugs
Gemcitabine-Leucine Amide Prodrug (Gem-Leu) ()
- Structural Differences :
- Contains a leucine amide substituent instead of benzamide.
- Features a difluoro-tetrahydrofuran core.
- Synthesis: 77% yield via coupling reactions . Implications: Amino acid modifications (e.g., leucine in Gem-Leu) enhance prodrug stability and tumor targeting, whereas the target compound’s benzamide group may prioritize passive diffusion.
Methoxy-Trityl Analogues
N-(1-((2R,3S,4R,5R)-5-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-3-fluoro-4-hydroxytetrahydrofuran-2-yl)-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide ()
- Structural Differences: Replaces trityl with a bis(4-methoxyphenyl)(phenyl)methoxy group. Higher molecular weight (651.7 Da vs. 572.665 Da).
Bicyclic Derivatives
N-(1-((1R,3R,4R,7S)-1-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-7-hydroxy-2,5-dioxabicyclo[2.2.1]heptan-3-yl)-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide ()
- Structural Differences :
- Features a bicyclic 2,5-dioxabicyclo[2.2.1]heptane ring instead of morpholine.
- Contains additional methoxy groups.
Implications : The rigid bicyclic structure may restrict conformational flexibility, altering binding affinity to biological targets .
Biological Activity
N-(1-(6-(Hydroxymethyl)-4-tritylmorpholin-2-yl)-2-oxo-1,2-dihydropyrimidin-4-yl)benzamide, also referred to by its CAS number 125515-31-3, is a compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₃₅H₃₂N₄O₄ |
| Molecular Weight | 572.65 g/mol |
| Appearance | White to yellow powder |
| Purity | ≥ 98% (HPLC) |
| Storage Conditions | 2-8°C, keep in dark |
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds similar to this compound. Research indicates that derivatives in this class exhibit significant cytotoxic effects against various cancer cell lines. For instance, in a study evaluating several benzamide derivatives, compounds demonstrated IC50 values in the low micromolar range against lung cancer cell lines (A549, HCC827, and NCI-H358) .
Table: IC50 Values of Related Compounds Against Lung Cancer Cell Lines
| Compound ID | A549 (μM) | HCC827 (μM) | NCI-H358 (μM) |
|---|---|---|---|
| Compound 5 | 2.12 ± 0.21 | 5.13 ± 0.97 | 0.85 ± 0.05 |
| Compound 6 | 4.01 ± 0.95 | 7.02 ± 3.25 | 1.73 ± 0.01 |
| Compound 8 | 6.75 ± 0.19 | 6.26 ± 0.33 | 6.48 ± 0.11 |
The mechanism by which this compound exerts its biological effects is linked to its interaction with DNA and cellular pathways involved in apoptosis and cell proliferation . The compound is believed to bind within the minor groove of DNA, which can disrupt normal cellular functions and promote apoptosis in cancer cells .
Antimicrobial Activity
In addition to its antitumor properties, the compound has shown potential antimicrobial activity against both Gram-positive and Gram-negative bacteria as well as eukaryotic models like Saccharomyces cerevisiae. Testing conducted according to CLSI guidelines demonstrated that certain derivatives exhibited significant antibacterial effects .
Study on Zebrafish Embryos
A notable study assessed the toxicity and biological activity of related benzamide derivatives on zebrafish embryos, revealing that certain compounds not only showed larvicidal activity but also had implications for developmental toxicity . The results indicated a need for further optimization of these compounds to enhance their therapeutic index while minimizing toxicity.
Comparative Analysis with Other Compounds
Research has compared this compound with other classes of compounds such as benzimidazoles and benzothiazoles, noting that while some derivatives showed promising antitumor activity, others exhibited lower selectivity towards cancer cells versus normal cells . This highlights the importance of structural modifications in developing more effective and selective anticancer agents.
Q & A
Q. Table 1: Example Reaction Conditions
| Step | Reagents/Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| 1 | K₂CO₃, CH₃CN, 80°C | 75% | 90% |
| 2 | TCICA, RT, 12h | 82% | 95% |
Advanced: How can crystallographic challenges (e.g., twinning, low resolution) in structural analysis of this compound be resolved?
Methodological Answer:
- Data Collection: Use high-intensity X-ray sources (e.g., synchrotron) to improve weak diffraction. For twinned crystals, employ the SHELXD program for dual-space structure solution and SHELXL for refinement with a TWIN/BASF instruction .
- Resolution Enhancement: Merge multiple datasets or apply anisotropic displacement parameter (ADP) restraints during refinement. For low-resolution data (<1.5 Å), use the SHELXE pipeline to phase and extend resolution via density modification .
Key Reference Software: SHELX suite (open-source) for robust handling of problematic crystallographic data .
Basic: What analytical techniques are critical for confirming the structural integrity of intermediates and the final compound?
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR to verify regiochemistry (e.g., morpholine ring substitution patterns and benzamide coupling) .
- Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., ESI+ mode for [M+H]⁺) with <2 ppm mass error .
- FTIR: Identify key functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the pyrimidinone ring) .
Advanced: How can environmental fate studies for this compound be designed to assess ecological risks?
Methodological Answer:
Adopt a tiered approach inspired by Project INCHEMBIOL :
- Phase 1 (Lab-Scale): Determine hydrolysis kinetics (pH 5–9, 25–50°C) and photodegradation rates using simulated sunlight.
- Phase 2 (Microcosm): Evaluate biodegradation in soil/water systems with LC-MS/MS quantification of metabolites.
- Phase 3 (Ecotoxicology): Assess acute/chronic toxicity in Daphnia magna or zebrafish models, linking results to molecular docking studies for mechanistic insights .
Basic: What purification methods are optimal for isolating intermediates during synthesis?
Methodological Answer:
- Liquid-Liquid Extraction: Separate polar byproducts using dichloromethane/water phases .
- Flash Chromatography: Use silica gel with gradient elution (e.g., 5–30% ethyl acetate in hexane) for intermediates with similar Rf values .
- Crystallization: Optimize solvent pairs (e.g., ethanol/water for trityl-protected intermediates) to enhance crystal lattice stability .
Advanced: How can in vitro pharmacological activity data be reconciled with contradictory molecular docking results?
Methodological Answer:
- Hypothesis Testing: If bioactivity contradicts docking scores (e.g., low IC₅₀ despite high binding affinity), perform molecular dynamics simulations (100 ns trajectories) to assess protein-ligand complex stability.
- Experimental Validation: Use surface plasmon resonance (SPR) to measure binding kinetics (kₐₙ, kₒff) or competitive fluorescence assays to verify target engagement .
Basic: How to optimize reaction yields for the trityl-protected morpholine intermediate?
Methodological Answer:
- Catalyst Screening: Test Lewis acids (e.g., ZnCl₂) to accelerate trityl group installation.
- Solvent Optimization: Replace polar aprotic solvents (DMF) with toluene to reduce side reactions .
- Temperature Control: Maintain 0–5°C during tritylation to prevent epimerization .
Advanced: What strategies resolve discrepancies between spectroscopic data and computational predictions (e.g., NMR chemical shifts)?
Methodological Answer:
- DFT Calculations: Perform B3LYP/6-31G(d) geometry optimizations and NMR chemical shift predictions (e.g., using Gaussian or ORCA). Compare with experimental data to identify conformational mismatches .
- Dynamic Effects: Account for solvent interactions (e.g., PCM model) and tautomeric equilibria in simulations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
